molecular formula C18H34O B14420829 (2-Pentylcyclododec-1-en-1-yl)methanol CAS No. 85585-70-2

(2-Pentylcyclododec-1-en-1-yl)methanol

Cat. No.: B14420829
CAS No.: 85585-70-2
M. Wt: 266.5 g/mol
InChI Key: ZQPFRTGZBVXZMN-UHFFFAOYSA-N
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Description

(2-Pentylcyclododec-1-en-1-yl)methanol is an organic compound that features a cyclododecene ring with a pentyl substituent and a methanol group. This compound may have unique properties due to its structure, which could make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pentylcyclododec-1-en-1-yl)methanol likely involves the cyclization of a suitable dodecene precursor followed by the introduction of the pentyl group and the methanol group. Specific reaction conditions, such as temperature, pressure, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This could include continuous flow reactors, large-scale distillation, and purification processes to ensure consistent quality and supply.

Chemical Reactions Analysis

Types of Reactions

(2-Pentylcyclododec-1-en-1-yl)methanol may undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The double bond in the cyclododecene ring can be reduced to form a saturated ring.

    Substitution: The methanol group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Acidic or basic conditions with appropriate nucleophiles.

Major Products

    Oxidation: (2-Pentylcyclododec-1-en-1-yl)aldehyde or (2-Pentylcyclododec-1-en-1-yl)carboxylic acid.

    Reduction: (2-Pentylcyclododecane-1-yl)methanol.

    Substitution: Various ethers or esters depending on the nucleophile used.

Scientific Research Applications

(2-Pentylcyclododec-1-en-1-yl)methanol could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying lipid interactions due to its hydrophobic nature.

    Medicine: Investigating its potential as a drug intermediate or active pharmaceutical ingredient.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism by which (2-Pentylcyclododec-1-en-1-yl)methanol exerts its effects would depend on its specific application. For example, in a biological context, it might interact with lipid membranes or specific enzymes. In a chemical context, its reactivity would be influenced by the functional groups present.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecanol: Similar structure but lacks the pentyl group.

    Cyclododecene: Similar ring structure but lacks the methanol and pentyl groups.

    Pentylcyclododecane: Similar structure but lacks the double bond and methanol group.

Uniqueness

(2-Pentylcyclododec-1-en-1-yl)methanol is unique due to the combination of the cyclododecene ring, the pentyl substituent, and the methanol group. This combination of features may impart unique physical and chemical properties, making it valuable for specific applications.

Properties

CAS No.

85585-70-2

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

(2-pentylcyclododecen-1-yl)methanol

InChI

InChI=1S/C18H34O/c1-2-3-10-13-17-14-11-8-6-4-5-7-9-12-15-18(17)16-19/h19H,2-16H2,1H3

InChI Key

ZQPFRTGZBVXZMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(CCCCCCCCCC1)CO

Origin of Product

United States

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